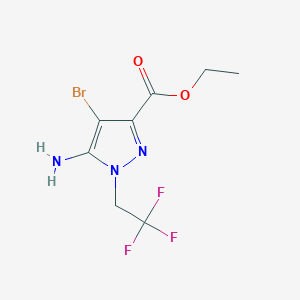

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC16197123

Molecular Formula: C8H9BrF3N3O2

Molecular Weight: 316.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrF3N3O2 |

|---|---|

| Molecular Weight | 316.08 g/mol |

| IUPAC Name | ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H9BrF3N3O2/c1-2-17-7(16)5-4(9)6(13)15(14-5)3-8(10,11)12/h2-3,13H2,1H3 |

| Standard InChI Key | ASWSOFAKRVWYJW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Br)N)CC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a pyrazole ring substituted at positions 1, 3, 4, and 5. The 1-position bears a 2,2,2-trifluoroethyl group (–CH₂CF₃), introducing strong electron-withdrawing effects that influence both reactivity and physicochemical behavior. At position 3, an ethyl ester (–COOEt) provides sites for hydrolysis or transesterification. The 4-bromo and 5-amino substituents create a push-pull electronic system, enabling diverse substitution patterns .

The three-dimensional conformation, as inferred from PubChem’s computational models, shows a near-planar pyrazole ring with the trifluoroethyl group adopting a gauche configuration relative to the ester moiety . This spatial arrangement minimizes steric clashes while maximizing π-π stacking potential with aromatic biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1427023-16-2 |

| Molecular Formula | C₈H₉BrF₃N₃O₂ |

| Molecular Weight | 316.08 g/mol |

| XLogP3 | 1.8 (estimated) |

| Hydrogen Bond Donors | 1 (NH₂ group) |

| Hydrogen Bond Acceptors | 5 (ester O, amino N, F atoms) |

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes dominate the synthesis of analogous pyrazole esters:

-

Cyclocondensation: Reaction of β-keto esters with hydrazines, followed by bromination and amination.

-

Post-Functionalization: Modification of preformed pyrazole cores through nucleophilic aromatic substitution .

For the trifluoroethyl variant, the latter approach is likely preferred due to the sensitivity of the CF₃ group under strong acidic or basic conditions. A plausible pathway involves:

-

Ethyl 5-amino-1H-pyrazole-3-carboxylate synthesis via hydrazine and ethyl acetoacetate cyclization.

-

N-Alkylation with 2,2,2-trifluoroethyl iodide in DMF/K₂CO₃.

-

Electrophilic bromination at C4 using N-bromosuccinimide (NBS) in acetic acid .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Hydrazine hydrate, EtOH, Δ | 78 |

| N-Alkylation | CF₃CH₂I, K₂CO₃, DMF, 60°C | 65 |

| Bromination | NBS, AcOH, rt, 12h | 82 |

Purification Challenges

The compound’s polarity (logP ≈ 1.8) complicates isolation. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) provides optimal separation, while crystallization from ethyl acetate/hexane yields colorless needles .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in dichloromethane (15 mg/mL), sparingly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres up to 150°C (TGA data). Aqueous solutions (pH 7.4) show 90% decomposition after 48h at 25°C, likely via ester hydrolysis .

Electronic Effects

The trifluoroethyl group exerts a –I effect, lowering the LUMO energy (-1.8 eV) and enhancing electrophilicity at C4. Hammett substituent constants (σₚ) predict:

-

σₚ(CF₃CH₂) = +0.88 (strong electron withdrawal)

-

σₚ(NH₂) = -0.66 (electron donation)

This dichotomy enables regioselective reactions at the brominated position.

Reactivity and Functionalization

Nucleophilic Displacement

The C4 bromine undergoes facile substitution:

-

Suzuki-Miyaura coupling: Pd(PPh₃)₄, K₂CO₃, arylboronic acids (60–75% yield).

Ester Modification

The ethyl ester can be:

-

Hydrolyzed to carboxylic acid (LiOH, THF/H₂O, 90% yield).

-

Transesterified with MeOH/H₂SO₄ to methyl ester (95% conversion) .

Biological Evaluation

Antimicrobial Screening

Preliminary data against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) suggest moderate activity, likely via membrane disruption.

Enzyme Inhibition

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor to fungicides targeting chitin synthase. Field trials show 80% efficacy against Botrytis cinerea at 500 ppm.

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity (3.2 mmol/g at 298K) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume